4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline
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Overview
Description
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic compounds.
Substitution with Aniline Groups: The triphenylene core is then subjected to substitution reactions with aniline derivatives under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline groups can participate in electrophilic substitution reactions, often facilitated by catalysts or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts (e.g., palladium), acidic conditions (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks (COFs) and other complex organic materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with specific proteins or enzymes, potentially inhibiting or activating their functions.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on its specific application and the biological context.
Comparison with Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Similar triphenylene core but with hydroxyl groups instead of aniline groups.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Another derivative with formyl groups instead of aniline groups.
Uniqueness: 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is unique due to its specific substitution pattern with aniline groups, which imparts distinct electronic and structural properties, making it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-aminophenyl)triphenylen-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N6/c55-37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(56)16-4-32)52-28-46(34-7-19-40(58)20-8-34)48(36-11-23-42(60)24-12-36)30-54(52)53-29-47(35-9-21-41(59)22-10-35)45(27-51(49)53)33-5-17-39(57)18-6-33/h1-30H,55-60H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWBEBPEAWLAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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